Berbamunine

Description

Contextualization within Benzylisoquinoline Alkaloid Chemistry

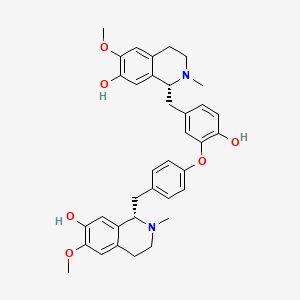

Berbamunine (B191780) is classified as a bisbenzylisoquinoline alkaloid (bisBIA). The benzylisoquinoline alkaloids (BIAs) are a large and structurally diverse group of plant specialized metabolites, with approximately 2,500 known structures. oup.com They are biosynthetically derived from the amino acid tyrosine. ontosight.ai Well-known BIAs include compounds like morphine, codeine, and berberine (B55584). oup.com

The "bis" prefix in bisbenzylisoquinoline indicates that this compound is a dimeric alkaloid, formed by the coupling of two monomeric benzylisoquinoline units. nih.gov Specifically, this compound is synthesized in plants through a regio- and stereo-selective intermolecular C-O phenol (B47542) oxidative coupling. rsc.orgrsc.org This crucial step is catalyzed by a specific cytochrome P450 enzyme known as this compound synthase (CYP80A1). oup.com The enzyme joins one molecule of (R)-N-methylcoclaurine and one molecule of (S)-N-methylcoclaurine to form the this compound backbone. This distinguishes it from other alkaloids that may be formed through different linkages, such as intramolecular C-C coupling. rsc.org this compound was first isolated from Berberis amurensis and has since been found in other species of the Berberis genus.

| Alkaloid Name | Sub-class | Monomeric Units | Key Biosynthetic Feature |

|---|---|---|---|

| This compound | Bisbenzylisoquinoline | (R)-N-methylcoclaurine & (S)-N-methylcoclaurine | Intermolecular C-O coupling via CYP80A1 rsc.org |

| Guattegaumerine (B1218701) | Bisbenzylisoquinoline | (R)-N-methylcoclaurine & (R)-N-methylcoclaurine | Intermolecular C-O coupling via CYP80A1 mdpi.com |

| Salutaridine | Morphinan | (R)-Reticuline | Intramolecular C-C coupling rsc.orgrsc.org |

| Berberine | Protoberberine | (S)-Reticuline | Formation of a "berberine bridge" oup.com |

Current Landscape and Future Directions in this compound Investigations

The current research landscape for this compound is dominated by synthetic biology and metabolic engineering, with a strong focus on optimizing its production and exploring its chemical space for new applications.

The most significant recent breakthrough has been the complete biosynthesis of this compound in engineered yeast. nih.govresearchgate.net Current efforts are focused on improving the production titers from these microbial systems. For instance, through strain engineering, protein engineering, and optimizing fermentation conditions, researchers have achieved substantial increases in yield, with one study reporting a production of 25 mg/L. nih.govresearchgate.net This work paves the way for a stable and scalable supply of this compound for further research, independent of plant harvesting. pnas.org

Future research is poised to expand in several key directions:

Pathway Optimization and Diversification: A primary goal is to further increase the efficiency of microbial production platforms. ontosight.ai This involves discovering and engineering more efficient enzymes and overcoming metabolic bottlenecks. pnas.org These engineered yeast strains also provide a unique opportunity to produce novel this compound derivatives by introducing additional biosynthetic enzymes, potentially leading to compounds with enhanced or new biological activities. researchgate.netnih.gov

Elucidation of Complete BIA Pathways: There is ongoing interest in fully mapping the biosynthetic networks in plants like Berberis. mdpi.com A key question is to definitively prove the suspected role of this compound as a precursor to other alkaloids like berbamine (B205283) and to identify the enzymes responsible for this conversion. researchgate.net Comparative transcriptomics of different Berberis species is a powerful tool being used to identify candidate genes involved in these pathways. mdpi.com

Exploration of Pharmacological Mechanisms: While initial studies have highlighted several potential biological activities, future investigations will need to delve deeper into the specific molecular mechanisms by which this compound exerts these effects. Understanding its precise targets and pathways of action is essential for any potential therapeutic development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-[[4-[2-hydroxy-5-[[(1R)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-5-8-26(9-6-22)44-36-17-23(7-10-31(36)39)16-30-28-21-33(41)35(43-4)19-25(28)12-14-38(30)2/h5-10,17-21,29-30,39-41H,11-16H2,1-4H3/t29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDABVSXGAMFQQH-XZWHSSHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964072 | |

| Record name | 1-[(4-{2-Hydroxy-5-[(7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485-18-7 | |

| Record name | (1S)-1,2,3,4-Tetrahydro-1-[[4-[2-hydroxy-5-[[(1R)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-7-isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-{2-Hydroxy-5-[(7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis of Berbamunine in Natural Systems

Enzymology of the Berbamunine (B191780) Biosynthetic Pathway

The Phenol-Coupling Reaction: this compound Synthase (CYP80A1)

Substrate Specificity and Stereoselectivity in Dimerization

The formation of this compound is a prime example of stereoselective dimerization. The enzyme this compound synthase (CYP80A1), a cytochrome P450 monooxygenase isolated from Berberis stolonifera, plays a pivotal role in this step uniprot.orgnih.gov. CYP80A1 catalyzes the intermolecular C-O phenol (B47542) coupling of N-methylcoclaurine monomers. Crucially, this enzyme exhibits distinct substrate preferences: it can couple two molecules of (R)-N-methylcoclaurine to produce guattegaumerine (B1218701), or it can couple one molecule each of (R)- and (S)-N-methylcoclaurine to yield this compound uniprot.orgnih.govnih.gov. The stereochemical outcome is thus dictated by the specific enantiomers of NMC provided as substrates nih.gov. Research has shown that while CYP80A1 is generally regio-specific, variations in reductase source or the enantiomeric composition of the substrates can alter the ratio of this compound to guattegaumerine produced nih.gov.

Mechanistic Insights into Intermolecular C-O Phenol Coupling

The C-O phenol coupling reaction catalyzed by CYP80A1 is a critical step in bisBIA biosynthesis. This reaction involves the oxidative coupling of two N-methylcoclaurine units, forming an ether linkage without the direct incorporation of oxygen into the final product uniprot.orgnih.gov. This specific type of reaction is characteristic of oxidases rather than monooxygenases nih.gov. The mechanism involves the activation of the phenolic hydroxyl groups, leading to the formation of a C-O bond between the two monomeric units. Studies have identified specific amino acid residues within CYP80A1 that are crucial for its catalytic activity and substrate binding, contributing to the enzyme's regioselectivity and stereoselectivity mdpi.com.

Epimerization Mechanisms of N-Methylcoclaurine Precursors

The availability of both (R)- and (S)-N-methylcoclaurine is essential for this compound synthesis. While (S)-N-methylcoclaurine is directly synthesized from earlier precursors, the conversion of (S)-NMC to (R)-NMC is achieved through an epimerization process . This epimerization is catalyzed by didomain epimerases, specifically variants of dehydroreticuline synthase–dehydroreticuline reductase (DRS-DRR) . For instance, PbDRS-DRR 1 from Papaver bracteatum has been identified as an efficient epimerase, capable of converting (S)-NMC to (R)-NMC, leading to an in vivo ratio of approximately 63:37 (R)-NMC:(S)-NMC . Understanding and engineering these epimerases are key for optimizing the production of the required (R)-NMC precursor for dimerization.

Biogenetic Relationships with Related Bisbenzylisoquinoline Alkaloids

This compound belongs to a large family of bisbenzylisoquinoline alkaloids (bisBIAs), which are characterized by the coupling of two BIA monomers. These alkaloids share common biosynthetic precursors and enzymatic machinery, highlighting evolutionary relationships within plant secondary metabolism.

Guattegaumerine is closely related to this compound, differing primarily in the stereochemistry of its constituent monomers. Both alkaloids are formed through the dimerization of N-methylcoclaurine, catalyzed by CYP80A1 uniprot.org. Guattegaumerine is the product of the dimerization of two (R)-N-methylcoclaurine molecules, whereas this compound results from the coupling of (R)- and (S)-N-methylcoclaurine uniprot.orgnih.gov. This close relationship underscores the role of substrate stereochemistry in determining the final product profile, and research in engineered yeast strains has demonstrated the ability to selectively produce either guattegaumerine or this compound by manipulating the enzyme or substrate pool researchgate.netnih.gov.

The benzylisoquinoline alkaloid (BIA) pathway exhibits significant divergence and convergence, allowing plants to produce a vast array of complex structures from a common set of precursors nih.govrsc.orgoup.com. The initial steps, starting from tyrosine, are highly conserved across many BIA-producing plants. However, downstream pathways diverge significantly, leading to different classes of alkaloids such as aporphines, protoberberines, morphinans, and bisBIAs oup.comresearchgate.net. The evolution of these pathways often involves gene duplication, neofunctionalization, and the recruitment of enzymes like cytochrome P450s and methyltransferases, which catalyze critical modifications and coupling reactions nih.govrsc.org. The ability to produce different bisBIAs, like this compound and guattegaumerine, from similar precursors highlights this evolutionary flexibility.

Genetic and Molecular Regulation of this compound Biosynthesis in Plants

The production of this compound is under genetic and molecular control within the plant. Genes encoding the enzymes involved in the BIA pathway, including norcoclaurine synthase (NCS), methyltransferases (OMTs), and cytochrome P450s (like CYP80A1), are expressed in a regulated manner. Transcriptomic analyses in Berberis species have identified genes involved in BIA synthesis and revealed variations in their expression levels among different species and tissues nih.govresearchgate.net. The localization of these enzymes within specific cellular compartments, such as the endoplasmic reticulum membrane, is also crucial for efficient pathway operation uniprot.orgontosight.ai. Furthermore, research into metabolic engineering, particularly in heterologous hosts like yeast, has identified key enzymes and demonstrated the potential for optimizing this compound production by manipulating gene expression and protein variants researchgate.netnih.gov. For instance, protein engineering of CYP80A1 has been used to enhance selectivity towards this compound production .

Gene Expression Profiling of Biosynthetic Enzymes

The biosynthesis of this compound is orchestrated by a series of specific enzymes, many of which belong to the cytochrome P450 monooxygenase (CYP) and methyltransferase (MT) families, known to be critical in alkaloid metabolism researchgate.netdntb.gov.uamdpi.com. A central enzyme in this compound synthesis is CYP80A1 , also referred to as this compound synthase. This enzyme catalyzes the crucial oxidative coupling of (R)- and (S)-N-methylcoclaurine enantiomers to form the bisbenzylisoquinoline backbone mdpi.comuniprot.orgmdpi.comresearchgate.netresearchgate.net.

Research into the gene expression of these enzymes has revealed significant variability across different Berberis species. Comparative transcriptomic analyses have identified genes encoding enzymes for the berberine (B55584) biosynthesis pathway, which shares precursors with this compound. For instance, in Berberis koreana, a single copy of the CYP80A1 gene was identified researchgate.netdntb.gov.uamdpi.comresearchgate.net. Other key enzymes identified in the berberine pathway, and by extension relevant to this compound precursors, include:

(S)-norcoclaurine synthase (NCS) : Catalyzes the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, a foundational precursor for most benzylisoquinoline alkaloids (BIAs) mdpi.comresearchgate.netnih.gov.

O-methyltransferases (OMTs) : Such as (S)-norcoclaurine 6-O-methyltransferase (6OMT), (S)-coclaurine N-methyltransferase (CNMT), and (S)3′-hydroxy N-methylcoclaurine 4′-O-methyltransferase (4′OMT), which add methyl groups at specific positions, modifying the alkaloid structure mdpi.comresearchgate.netresearchgate.net.

Cytochrome P450s : Including (S)-N-methylcoclaurine 3′-hydroxylase (NMCH) and others involved in hydroxylation steps mdpi.comresearchgate.net.

The expression levels of these genes are not uniform. Studies comparing B. koreana, B. thunbergii, and B. amurensis have shown that genes involved in berberine synthesis exhibit variable expression patterns among these species researchgate.netdntb.gov.uamdpi.comnih.gov. Furthermore, the number of gene copies and isoforms can differ, potentially contributing to functional specificity in alkaloid production mdpi.commdpi.com.

Table 1: Key Enzymes in this compound Biosynthesis Pathway

| Enzyme Name | Abbreviation / EC Number | Primary Role in Biosynthesis | Source Species (Mentioned) |

| This compound synthase / (S)-N-methylcoclaurine oxidase | CYP80A1 / EC:1.14.19.66 | Catalyzes the oxidative coupling of (R)- and (S)-N-methylcoclaurine to form this compound. | B. stolonifera, B. koreana |

| (S)-Norcoclaurine synthase | NCS | Condenses dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, a BIA precursor. | B. koreana |

| (S)-Norcoclaurine 6-O-methyltransferase | 6OMT | Methylates (S)-norcoclaurine. | B. koreana |

| (S)-Coclaurine N-methyltransferase | CNMT | Methylates (S)-coclaurine. | B. koreana |

| (S)-N-methylcoclaurine 3′-hydroxylase / N-methylcoclaurine 3′-monooxygenase | NMCH / CYP82B | Hydroxylates (S)-N-methylcoclaurine. | B. koreana |

| (S)3′-hydroxy N-methylcoclaurine 4′-O-methyltransferase | 4′OMT | Methylates 3′-hydroxy-N-methyl-(S)-coclaurine. | B. koreana |

| Berberine bridge enzyme | BBE | Catalyzes the formation of the berberine bridge structure. | B. koreana |

Subcellular Compartmentalization of Enzymatic Reactions

The efficient and regulated synthesis of complex secondary metabolites like this compound often relies on the precise localization of enzymes within specific cellular compartments ontosight.aischolaris.catum.deresearchgate.net. This compartmentalization serves to concentrate reactants, prevent unwanted side reactions, and protect the cell from potentially toxic intermediates tum.deresearchgate.net. In plants, the biosynthesis of alkaloids, including BIAs, is known to be compartmentalized.

For this compound synthesis, the key enzyme CYP80A1 (this compound synthase) has been associated with the endoplasmic reticulum (ER) membrane uniprot.org. The ER is a common site for the activity of cytochrome P450 enzymes involved in lipid and secondary metabolite biosynthesis. The localization of sequential enzymes within specific organelles or membrane systems can create metabolic microcompartments, thereby enhancing pathway flux and product yield tum.deresearchgate.net. While specific details on the precise compartmentalization of all this compound biosynthetic enzymes are still being elucidated, the general principle suggests that these reactions are not randomly distributed throughout the cytoplasm but are organized within specific cellular domains to optimize their function ontosight.aitum.de.

Transcriptomic Analyses in this compound-Producing Species

Transcriptomic analyses, particularly comparative studies across different plant species or tissues, provide invaluable insights into the genetic basis of secondary metabolite production. Such analyses have been instrumental in identifying genes involved in the biosynthesis of berberine and related alkaloids, including this compound, in various Berberis species researchgate.netdntb.gov.uamdpi.comnih.gov.

These studies involve analyzing messenger RNA (mRNA) populations from leaf tissues to identify expressed genes and their relative abundance. By comparing transcriptomes of species like B. koreana, B. thunbergii, and B. amurensis, researchers can identify genes that are differentially expressed and potentially linked to differences in alkaloid content researchgate.netdntb.gov.uamdpi.com. For example, B. thunbergii was found to have the highest content of both berberine and berbamine (B205283) among these species, correlating with distinct gene expression profiles researchgate.net.

The transcriptomic data has confirmed the presence and expression of genes encoding key enzymes in the BIA pathway in Berberis species mdpi.comnih.gov. These analyses have also highlighted that the berberine synthesis pathway in some species, like B. koreana, appears streamlined, potentially by lacking genes for enzymes leading to other alkaloids, thus channeling precursors towards berberine mdpi.comnih.gov. Furthermore, transcriptomic approaches, such as those using PacBio sequencing, can identify gene isoforms, which may play roles in the functional specialization of enzymes within complex metabolic networks mdpi.com. The variability in gene copy numbers and expression patterns observed through transcriptomics underscores the evolutionary adaptations that shape alkaloid biosynthesis in different plant lineages mdpi.comresearchgate.net.

Compound List:

this compound

Berberine

Berbamine

(R)-N-methylcoclaurine

(S)-N-methylcoclaurine

(S)-N-methylcoclaurine

Tyrosine

Dopamine

4-hydroxyphenylacetaldehyde (4-HPAA)

(S)-norcoclaurine

(S)-coclaurine

(S)-reticuline

(S)-canadine

Cheilanthifoline

Corytuberine

Guattegaumerine

Noscapine

Morphine

Sanguinarine

Codeine

Synthetic Biology and Metabolic Engineering for Berbamunine Production

Heterologous Biosynthesis in Engineered Microbial Systems

Microbial platforms, particularly the yeast Saccharomyces cerevisiae, have emerged as powerful chassis for the heterologous biosynthesis of complex plant natural products like berbamunine (B191780). researchgate.net These systems offer rapid growth, genetic tractability, and scalability, making them ideal for producing rare or difficult-to-source medicinal compounds. researchgate.net

Reconstruction of this compound Pathways in Yeast (Saccharomyces cerevisiae)

The de novo biosynthesis of this compound in yeast begins with the production of its monomeric precursors, (S)-N-methylcoclaurine ((S)-NMC) and (R)-N-methylcoclaurine ((R)-NMC). mdpi.com this compound is formed through the specific coupling of one (S)-NMC monomer with one (R)-NMC monomer. mdpi.com

The initial steps involve engineering yeast to produce (S)-NMC. This is achieved by introducing a set of plant-derived enzymes:

Norcoclaurine synthase (NCS) : Catalyzes the initial Pictet-Spengler condensation reaction.

Norcoclaurine 6-O-methyltransferase (6OMT) : Adds a methyl group at the 6-O position.

Coclaurine N-methyltransferase (CNMT) : Performs the final N-methylation to yield (S)-NMC.

A critical subsequent step is the conversion of (S)-NMC to (R)-NMC, a process of epimerization. While the specific enzyme responsible for this in planta is not fully elucidated, researchers have successfully demonstrated that didomain epimerases, which contain both a reductase and an oxidase domain, can perform this conversion on the non-native substrate N-methylcoclaurine within the engineered yeast. mdpi.com

The final step in this compound biosynthesis is the oxidative coupling of the two stereoisomers, (S)-NMC and (R)-NMC. This reaction is catalyzed by a specific cytochrome P450 enzyme, this compound synthase (CYP80A1), originally isolated from Berberis stolonifera. mdpi.combbk.ac.uknih.gov The complete reconstruction of this pathway in S. cerevisiae has enabled the de novo production of this compound from simple sugars. researchgate.netmdpi.com

Engineering Strategies for Enhanced Production Titers

Initial production levels of bisBIAs in engineered yeast were modest. Significant improvements in titer have been achieved through a multi-pronged approach encompassing strain engineering, protein engineering, and fermentation optimization. mdpi.com Collectively, these strategies have led to a remarkable 10,000-fold increase in the production of bisBIAs. researchgate.netmdpi.com

Key strategies include:

Optimization of Precursor Supply : Enhancing the metabolic flux towards the primary BIA precursors.

Enzyme Expression and Localization : Fine-tuning the expression levels of the biosynthetic enzymes and ensuring their correct localization within the yeast cell, for instance, to the endoplasmic reticulum for cytochrome P450 enzymes. nih.gov

Fermentation Process Optimization : Modifying media composition and growth conditions to support high-density cultures and maximize product yield.

Through these concerted efforts, engineered yeast strains have achieved significant production titers. For instance, a highly engineered strain was capable of producing 108 mg/L of guattegaumerine (B1218701) (formed from two (R)-NMC monomers) and 25 mg/L of this compound. researchgate.netmdpi.comnih.gov

Protein Engineering of Key Biosynthetic Enzymes

Beyond pathway reconstruction, the targeted engineering of key enzymes has been instrumental in controlling the product profile and improving the efficiency of the biosynthetic pathway.

Optimization of this compound Synthase (CYP80A1) for Product Ratio Control

The final coupling step, catalyzed by CYP80A1, is a critical control point that determines the type of bisBIA produced. The native B. stolonifera CYP80A1 (BsCYP80A1) primarily produces guattegaumerine, with this compound as a minor product. mdpi.com To shift production specifically towards this compound, protein engineering was employed.

Researchers discovered that by creating a chimeric variant of the cytochrome P450 enzyme, they could dramatically alter and invert the product ratio. researchgate.netmdpi.com By replacing the native BsCYP80A1 with an engineered chimeric version, the product profile was switched to produce almost exclusively this compound. mdpi.com This demonstrates the power of protein engineering to fine-tune the catalytic specificity of an enzyme and direct metabolic flux towards a desired product.

Directed Evolution and Rational Design of Epimerases and Other Enzymes

The epimerization of (S)-NMC to (R)-NMC is a crucial step for the biosynthesis of both guattegaumerine and this compound. The efficiency of this step was significantly improved through rational protein design. Scientists found that the N-methylcoclaurine epimerase activity could be increased tenfold by creating a chimeric enzyme that combined individual reductase and oxidase domains from different plant species. mdpi.com This approach of combining functional domains from different parent enzymes is a powerful strategy in rational design to create biocatalysts with enhanced or novel activities.

While specific examples of iterative directed evolution for these epimerases are not extensively detailed in the context of this compound production, the principles of directed evolution—generating genetic diversity and screening for improved function—are a cornerstone of synthetic biology and are actively used to optimize enzymes for improved catalytic performance, stability, and substrate specificity in various metabolic pathways. nih.gov

Biosynthesis of this compound Analogues and Derivatives via Engineered Pathways

The engineered yeast platform serves not only for the production of this compound but also as a versatile system for creating novel analogues and derivatives. By introducing additional putative BIA biosynthetic enzymes into the this compound-producing yeast strain, researchers have successfully expanded the chemical diversity of the products. nih.gov

For example, the introduction of two additional enzymes, SiCNMT2 and NnOMT5 , into the bisBIA biosynthetic strain enabled the de novo production of two new derivatives from pathway intermediates:

Magnocurarine

This "plug-and-play" approach, where new enzymes are introduced into an established chassis, highlights the modularity and flexibility of synthetic biology for producing a range of valuable and potentially novel pharmacologically active compounds.

Process Optimization for Bioreactor-Scale Production

The transition from laboratory-scale experiments in shake flasks to industrial-scale production in bioreactors is a critical step in making the bio-manufacturing of this compound commercially viable. This scale-up process is not merely about increasing volume; it involves a complex interplay of physical and biochemical parameters that must be carefully controlled and optimized to maintain or enhance product yield and purity. bdo.comscitechnol.com For this compound, produced in engineered microbial hosts like Saccharomyces cerevisiae, process optimization aims to create an environment within the bioreactor that maximizes cell growth and metabolic flux towards the desired bisbenzylisoquinoline alkaloid (bisBIA). pharsol.comnih.gov

Key objectives during the scale-up of a bioprocess include ensuring that the engineered microorganisms experience consistent and optimal environmental conditions, regardless of the reactor size. bdo.com This involves managing parameters such as nutrient availability, pH, temperature, dissolved oxygen, and mixing to prevent the formation of gradients and to minimize cellular stress. bdo.compharsol.comeppendorf.com Failure to properly manage these factors can lead to reduced productivity and the formation of unwanted byproducts. eppendorf.com

Strategies for optimizing this compound production in bioreactors focus on several key areas:

Fermentation Mode: The choice of fermentation strategy is fundamental. While batch fermentation is simpler, fed-batch systems are often employed for producing complex molecules like benzylisoquinoline alkaloids (BIAs). google.comgoogle.com Fed-batch fermentation involves the controlled addition of nutrients during the process, which helps to maintain low substrate concentrations. This strategy can prevent catabolite repression, reduce osmotic stress, and extend the production phase, often leading to higher final titers. google.combiosimilardevelopment.com For complex multi-gene pathways, this control is essential for balancing cell growth with the metabolic burden of producing the target compound. biorxiv.org

Media and Feed Optimization: The composition of the culture medium is crucial. Research on the biosynthesis of this compound and related compounds in yeast has shown that supplementing the medium can significantly boost production. nih.gov A key breakthrough in the production of bisBIAs was the addition of L-DOPA, a precursor to the dopamine (B1211576) monomer required for the pathway, and ascorbic acid, an antioxidant that likely protects enzymes and intermediates from oxidative damage. nih.govresearchgate.net Optimizing the feed strategy, including the timing and rate of nutrient addition, is a core component of process development. biosimilardevelopment.com

Physical Parameter Control: Bioreactor control systems allow for the precise real-time monitoring and adjustment of physical parameters. pharsol.comeppendorf.com

Temperature: While many microbial fermentations are run at 30°C, studies have shown that reducing the growth temperature to 25°C can significantly increase the yield of bisBIAs, including this compound. nih.govresearchgate.net This may be due to improved protein folding and stability of the heterologous plant enzymes, which are often sensitive to temperature.

pH: Maintaining an optimal pH is vital for enzyme activity and cell health. The pH is typically controlled automatically through the addition of an acid or base. pharsol.com

Aeration and Dissolved Oxygen (DO): Oxygen is critical for aerobic organisms like yeast and is a substrate for the cytochrome P450 enzymes central to the this compound pathway. nih.gov The oxygen transfer rate (OTR) must be sufficient to meet the cells' metabolic demand. cytivalifesciences.com This is managed by controlling the agitation speed and the gas flow rate (often measured as vessel volumes per minute, VVM), but high agitation can cause shear stress, which is damaging to cells. bdo.comcytivalifesciences.com Therefore, an optimal balance must be found.

Agitation: Mixing is required to ensure a homogenous distribution of cells, nutrients, and oxygen. pharsol.com The impeller design and speed are optimized to provide adequate mixing while minimizing shear stress. eppendorf.comcytivalifesciences.com

The culmination of these optimization strategies has demonstrated a significant impact on the final product titer. The combination of strain engineering, media optimization, and tuning of physical fermentation parameters led to substantial improvements in the production of this compound and its related compounds. nih.govnih.gov

The table below summarizes key findings from research on optimizing the conditions for bisBIA production in engineered yeast.

| Parameter Optimized | Modification | Reported Effect on bisBIA Titer | Reference |

| Growth Temperature | Reduced from 30°C to 25°C | Significant increase in total bisBIA production. | nih.govresearchgate.net |

| Media Composition | Addition of L-DOPA and Ascorbic Acid | Major increase in total bisBIA production. | nih.govresearchgate.net |

| Fermentation Strategy | Fed-batch fermentation | Generally leads to higher titers (order of magnitude increase from microtiter plates) for small molecules. | google.combiorxiv.org |

| Final Titer | Combined strain and process optimization | Achieved up to 25 mg/L of this compound in engineered yeast. | researchgate.netnih.gov |

These efforts underscore that successful bioreactor-scale production of this compound is not solely dependent on the genetic potential of the microbial strain but is equally reliant on a meticulously optimized and controlled fermentation process. scitechnol.com

Molecular Mechanisms of Berbamunine Biological Activities

Enzyme Modulation and Inhibition Profiles

Berbamunine's influence on enzymatic activity is a key aspect of its biological profile. It has been shown to interact with and inhibit several enzymes, with a notable focus on cholinesterases.

Acetylcholinesterase Interaction Mechanisms

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE can lead to an accumulation of acetylcholine, which has therapeutic implications for conditions like Alzheimer's disease. drugbank.com This compound (B191780) and its derivatives have been investigated for their AChE inhibitory potential. researchgate.netsemanticscholar.orgresearchgate.netphcogrev.com

Studies have shown that this compound can inhibit AChE activity. nih.gov The interaction mechanism is believed to involve the binding of this compound to the active site of the enzyme, thereby preventing acetylcholine from accessing it. mdpi.com This competitive inhibition is a common mechanism for many AChE inhibitors. mdpi.com The specific binding interactions are influenced by the three-dimensional structure of both this compound and the enzyme's active site gorge. mdpi.com

Investigation of Other Enzyme Targets (e.g., Butyrylcholinesterase)

Beyond acetylcholinesterase, this compound and related compounds have also been evaluated for their effects on butyrylcholinesterase (BChE). BChE is another cholinesterase that can hydrolyze acetylcholine and is considered a relevant target in neurodegenerative diseases. frontiersin.org

Research indicates that some bisbenzylisoquinoline alkaloids, including a derivative of this compound, (R,S)-2 N-northis compound, exhibit inhibitory activity against BChE. nih.gov Interestingly, some studies have found that certain alkaloids are more potent against BChE than AChE, suggesting a degree of selectivity in their inhibitory profiles. nih.gov This selectivity could be significant for therapeutic applications. Molecular modeling studies on berberine (B55584) derivatives, which share a structural relationship with this compound, have provided insights into the inhibitory mechanisms against BChE, highlighting the importance of van der Waals interactions in the binding process. nih.gov

Receptor Binding and Ligand-Receptor Interactions

The interaction of this compound with various receptors is another crucial area of its molecular activity. These interactions are often explored through computational and experimental methods.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands like this compound to their target receptors. ebsco.com These methods provide insights into the binding affinity, conformation, and stability of the ligand-receptor complex. sci-hub.se

Studies have utilized molecular docking to investigate the binding of this compound to various protein targets. For instance, docking studies have shown that this compound can exhibit good binding scores with proteins like the HCV NS5A protein. sci-hub.se Molecular dynamics simulations have been used to confirm the stability of the docked complexes over time. sci-hub.se These simulations can reveal the dynamic behavior of the this compound-protein complex and validate the initial docking predictions. sci-hub.se

In Vitro Receptor Binding Assays (e.g., Serotonin (B10506) Receptors, if applicable)

In vitro receptor binding assays are experimental techniques used to measure the affinity and specificity of a ligand for a particular receptor. giffordbioscience.commerckmillipore.com These assays are essential for validating the predictions made by computational models and for characterizing the pharmacological profile of a compound. giffordbioscience.com

While specific in vitro binding data for this compound with serotonin receptors is not extensively detailed in the provided context, the general methodology is well-established. Serotonin (5-HT) receptors are a large family of G protein-coupled receptors that are involved in a wide range of physiological and pathological processes. bmbreports.orgreprocell.com The interaction of ligands with these receptors can be studied using techniques like radioligand binding assays, where a radiolabeled ligand competes with the test compound for binding to the receptor. merckmillipore.comnih.gov The ability of this compound to displace the radioligand provides a measure of its binding affinity. merckmillipore.com Given that other benzylisoquinoline alkaloids have shown interactions with various receptor systems, it is plausible that this compound could also interact with serotonin or other receptors, a hypothesis that would require further investigation through specific binding assays. nih.govfrontiersin.orgbiorxiv.org

Mechanistic Insights into Cellular Antioxidant Effects

This compound has demonstrated antioxidant properties, which contribute to its biological activities. The mechanisms underlying these effects involve both direct and indirect actions on cellular oxidative stress.

This compound's antioxidant effects are attributed in part to its ability to scavenge free radicals. sci-hub.se This direct antioxidant activity helps to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage. nih.gov

Furthermore, this compound may exert its antioxidant effects through indirect mechanisms, such as the modulation of endogenous antioxidant enzyme systems. nih.gov While the direct evidence for this compound is still emerging, related compounds like berberine have been shown to enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov This is often achieved through the activation of signaling pathways like the Nrf2-ARE pathway, which upregulates the expression of antioxidant genes. nih.gov It is plausible that this compound could share similar mechanistic pathways in exerting its antioxidant effects.

Chemical Synthesis and Semisynthesis of Berbamunine and Its Derivatives

Total Synthesis Methodologies

The total synthesis of berbamunine (B191780) has been a subject of interest for organic chemists, leading to the development of various strategies to construct its complex molecular architecture. Early synthetic efforts laid the groundwork for more refined, modern approaches that focus on efficiency and stereocontrol.

A logical retrosynthetic analysis of this compound identifies the two diaryl ether bonds as key disconnections. This approach breaks the dimeric structure into two monomeric tetrahydroisoquinoline units. This strategy simplifies the complex target into more manageable, synthetically accessible precursors.

Retrosynthetic Disconnection of this compound:

| Target Molecule | Key Disconnections | Precursor Type |

| This compound | Diaryl Ether Bonds (x2) | Monomeric Tetrahydroisoquinoline Units |

The forward synthesis, therefore, relies on the crucial step of forming these diaryl ether linkages. The Ullmann condensation (or Ullmann coupling) has been the classical and pivotal transformation employed for this purpose. nih.govwikipedia.orgsynarchive.com This copper-catalyzed reaction forms the C-O bonds between the two appropriately functionalized benzylisoquinoline monomers. wikipedia.orgsynarchive.com The reaction typically involves coupling an aryl halide with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures. wikipedia.org

The synthesis of the monomeric precursors themselves generally involves well-established methods for constructing the tetrahydroisoquinoline core. These methods include:

Bischler-Napieralski reaction: Cyclization of a β-phenylethylamide using a condensing agent like phosphorus oxychloride, followed by reduction.

Pictet-Spengler reaction: Condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization.

These foundational reactions build the core isoquinoline (B145761) skeleton, which is then further functionalized with the necessary hydroxyl and methoxy (B1213986) groups, and prepared for the key coupling step.

This compound possesses two chiral centers at the C-1 and C-1' positions. Controlling the stereochemistry at these centers is a critical aspect of its total synthesis.

Initial synthetic approaches often produced a mixture of diastereomers, which then required separation. A common strategy in early syntheses was the use of chiral resolution . nih.gov This involves synthesizing the monomeric units as racemic mixtures and then separating the enantiomers using a chiral resolving agent before the coupling step. While effective, this method is inherently inefficient as it discards half of the material.

More contemporary methods have focused on asymmetric synthesis to directly generate the desired stereoisomers. One notable advancement involves the asymmetric alkylation of enantiomeric tetrahydroisoquinolyl oxazolines . nih.gov This substrate-controlled approach utilizes a chiral auxiliary (the oxazoline) to direct the alkylation, achieving high diastereoselectivity (96-97%). nih.gov Subsequent removal of the chiral auxiliary provides the enantiomerically enriched tetrahydroisoquinoline intermediates required for the final coupling, thus comprising a formal synthesis of this compound without the need for resolution. nih.gov

Comparison of Stereocontrol Strategies:

| Strategy | Description | Advantages | Disadvantages |

| Chiral Resolution | Separation of a racemic mixture of synthetic intermediates using a chiral agent. | Conceptually simple; effective for obtaining pure enantiomers. | Maximum theoretical yield is 50%; requires an additional separation step. |

| Asymmetric Synthesis | Use of chiral catalysts, reagents, or auxiliaries to selectively produce one enantiomer. | High theoretical yield; avoids resolution steps; more atom-economical. | Requires development of specific asymmetric methodologies; may require specialized reagents. |

Semisynthetic Approaches from Natural Precursors or Analogues

Given the complexity of constructing the this compound skeleton from simple starting materials, semisynthetic methods provide a more direct and often more efficient alternative. These approaches leverage the natural biosynthetic pathway of this compound.

In nature, this compound is formed via a cytochrome P450-mediated oxidative coupling of one molecule of (S)-N-methylcoclaurine and one molecule of (R)-N-methylcoclaurine. nih.gov These monomeric alkaloids can be isolated from plant sources. nih.gov A semisynthetic strategy can mimic this final biosynthetic step by using these natural precursors as starting materials for a chemical coupling reaction, again typically an Ullmann condensation, to form the diaryl ether bridge. This approach significantly shortens the synthetic sequence by utilizing advanced intermediates provided by nature. The challenge in this approach lies in achieving the correct regioselectivity for the coupling reaction to form the desired head-to-tail and tail-to-tail linkages found in this compound.

Derivatization Strategies for Structural Modification

The structural modification of this compound is a key strategy for exploring its pharmacological potential and developing analogues with improved properties. While specific studies on the derivatization of this compound are not extensively documented, strategies can be inferred from work on related benzylisoquinoline alkaloids, such as berberine (B55584). researchgate.net

The primary goals of derivatization include:

Improving bioavailability and lipophilicity.

Enhancing target-specific activity.

Reducing potential toxicity.

Probing structure-activity relationships (SAR).

Key sites for modification on the this compound scaffold would likely include the phenolic hydroxyl group and the aromatic rings. Potential derivatization reactions could include:

O-Alkylation or O-Acylation: The free phenolic hydroxyl group is a prime target for modification to produce ethers or esters, which can alter the compound's solubility and ability to cross biological membranes.

O-Arylation: Building on the Ullmann chemistry used in the total synthesis, the phenolic group can be arylated with various substituted aryl halides to introduce bulky or electronically diverse substituents. researchgate.net This has been successfully applied to the 9-O position of berberine derivatives. researchgate.net

Modification of Aromatic Rings: Electrophilic aromatic substitution reactions (e.g., nitration, halogenation) could be used to introduce functional groups on the electron-rich aromatic rings, although controlling regioselectivity could be challenging.

N-Demethylation/Re-alkylation: The tertiary amine centers could potentially be demethylated and then re-alkylated with different substituents to probe the importance of the N-methyl groups for biological activity.

These modifications would generate a library of this compound derivatives, allowing for systematic investigation into how structural changes affect its biological profile.

Structure Activity Relationship Sar Studies for Berbamunine and Its Analogues

Correlation of Structural Motifs with Molecular Target Interactions

Berbamunine (B191780) possesses a characteristic bisbenzylisoquinoline core, featuring two benzylisoquinoline units linked by an ether bond, along with multiple hydroxyl and methoxy (B1213986) substituents ontosight.ai. While detailed SAR studies specifically dissecting the precise contribution of each structural motif of this compound to its interaction with specific molecular targets are not extensively documented in the provided literature, its known biological activities offer insights into its functional architecture.

This compound has been identified as a potent inhibitor of acetylcholinesterase ontosight.ai. Furthermore, its role in osteoarthritis therapy involves the stimulation of type II collagen (COL2A1) synthesis through the activation of the dopamine (B1211576) receptor D4 (DRD4) . In its antimicrobial capacity, this compound is understood to disrupt bacterial cell membranes and inhibit essential enzymes . Its antitumor effects are attributed to its ability to induce apoptosis and inhibit metastasis .

General SAR principles observed in related isoquinoline (B145761) alkaloids, such as berberine (B55584), suggest that substituents like methoxy groups can play a significant role in modulating biological activity. For instance, in studies on berberine derivatives targeting PCSK9, a 2,3-dimethoxy moiety was found to be beneficial for activity nih.gov. While direct correlations for this compound are limited, its isoquinoline backbone and the presence of various oxygenated functional groups are fundamental to its interactions with biological macromolecules.

| Molecular Target | Reported Activity | General Structural Features Involved |

| Dopamine Receptor D4 (DRD4) | Stimulates type II collagen synthesis | Isoquinoline backbone, methoxy/hydroxyl substituents (general bisBIA features) |

| Bacterial Cell Membranes/Enzymes | Antimicrobial activity (disruption, inhibition) | Isoquinoline backbone, methoxy/hydroxyl substituents (general bisBIA features) |

| Cancer Cell Proliferation Pathways | Induces apoptosis, inhibits metastasis | Isoquinoline backbone, methoxy/hydroxyl substituents (general bisBIA features) |

| Acetylcholinesterase | Potent inhibition | Isoquinoline backbone, methoxy/hydroxyl substituents (general bisBIA features) |

Influence of Stereochemistry on Biological Mechanisms

As a chiral molecule, the stereochemistry of this compound and its precursors is critical for its biosynthesis and potentially for its biological activity. This compound is biosynthetically derived from the oxidative coupling of (R)- and (S)-N-methylcoclaurine, catalyzed by the enzyme this compound synthase (CYP80A1) . Research into the biosynthetic pathways has revealed a significant stereoselectivity in the incorporation of chiral precursors.

Studies indicate a preferential utilization of (R)-configured precursors in the formation of this compound. Specifically, (R)-N-Methylcoclaurine exhibited the highest incorporation rate (29%) into this compound, followed by (R)-coclaurine (10%). In contrast, (S)-coclaurine showed a lower incorporation rate (5.2%) . This stereochemical preference during biosynthesis suggests that the spatial arrangement of atoms in the precursor molecules influences their enzymatic processing into the final dimeric alkaloid.

Generally, stereochemistry plays a pivotal role in the biological activity of natural compounds nih.govmdpi.com. Different stereoisomers can exhibit vastly different potencies, selectivities, and pharmacokinetic profiles due to variations in target binding affinity, receptor interaction, or cellular uptake mechanisms nih.govmdpi.com. While specific studies comparing the biological activities of this compound stereoisomers are not detailed here, the observed stereoselectivity in its biosynthesis underscores the importance of chirality in its molecular context.

| Precursor | Stereochemistry | Incorporation Rate into this compound | Reference |

| N-Methylcoclaurine | (R) | 29% | |

| Coclaurine | (R) | 10% | |

| Coclaurine | (S) | 5.2% |

Design Principles for Novel this compound-Based Scaffolds

The SAR insights gained from studying this compound and related compounds provide a foundation for designing novel analogues with potentially enhanced or altered biological activities. Key design principles include:

Ecophysiological and Chemotaxonomic Significance

Role of Berbamunine (B191780) as a Plant Secondary Metabolite

Plant secondary metabolites (SMs) are diverse organic compounds that, while not directly involved in essential growth and development processes like primary metabolites, are vital for a plant's interaction with its surroundings researchgate.netmdpi.com. These compounds often serve in defense against herbivores and pathogens, attract pollinators, or mediate responses to environmental stresses mdpi.comnih.gov. Alkaloids, a major class of secondary metabolites characterized by containing nitrogen, are frequently associated with plant defense mechanisms due to their often toxic or deterrent properties gacbe.ac.inplantsjournal.com.

This compound is classified as a bisbenzylisoquinoline alkaloid (bisBIA) ontosight.ai. Specifically, it is a noncyclic bisBIA nih.gov. Its biosynthesis originates from primary metabolites, ultimately stemming from L-tyrosine, which is converted into precursors like dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These are then assembled into benzylisoquinoline alkaloids (BIAs), such as N-methylcoclaurine (NMC), which serve as the building blocks for bisBIAs like this compound researchgate.net. While the precise ecological functions of this compound itself are not extensively detailed in current literature, its presence in plants is noted as playing a "critical ecological role" cymitquimica.com. As a secondary metabolite, it is likely involved in plant defense or other specialized interactions within its ecosystem. Furthermore, this compound has been suggested to potentially be an intermediate in the biosynthesis of other, more complex cyclic bisBIAs, such as berbamine (B205283) nih.gov.

Chemotaxonomic Distribution and Variation in Plant Species

Chemotaxonomy, the classification of plants based on their chemical constituents, is a powerful tool in understanding plant relationships and evolutionary history gacbe.ac.inplantsjournal.comslideshare.net. Secondary metabolites, particularly alkaloids, are highly valuable in this field because their presence, absence, and structural variations are often specific to particular plant groups, reflecting evolutionary divergence gacbe.ac.inplantsjournal.comslideshare.net.

This compound has been identified in several plant species, primarily within the Berberis genus, which belongs to the Berberidaceae family nih.govfrontiersin.orgcabidigitallibrary.org. Documented sources include Berberis amurensis, Berberis stolonifera, and Berberis iliensis . The Berberis genus is well-recognized as a rich source of various alkaloids, including berberine (B55584) and berbamine, alongside this compound nih.govfrontiersin.orgcabidigitallibrary.org. Beyond the Berberidaceae family, this compound has also been isolated from species in the Annonaceae family, such as Pseudoxandra sclerocarpa researchgate.net. This distribution across different plant families highlights the compound's presence in diverse botanical lineages, underscoring its significance in plant chemistry.

| Plant Species | Family | Alkaloid Type | Citation |

| Berberis amurensis | Berberidaceae | Bisbenzylisoquinoline alkaloid (bisBIA) | |

| Berberis stolonifera | Berberidaceae | Bisbenzylisoquinoline alkaloid (bisBIA) | |

| Berberis iliensis | Berberidaceae | Bisbenzylisoquinoline alkaloid (bisBIA) | |

| Pseudoxandra sclerocarpa | Annonaceae | Bisbenzylisoquinoline alkaloid (bisBIA) | researchgate.net |

Evolutionary Aspects of this compound Biosynthetic Pathways

The biosynthesis of bisbenzylisoquinoline alkaloids like this compound involves intricate enzymatic pathways that are of significant interest for understanding plant evolution and metabolic engineering researchgate.netpnas.orgnih.govnih.gov. The core step in this compound formation is the oxidative coupling of two N-methylcoclaurine (NMC) monomers: one (S)-NMC and one (R)-NMC. This reaction is catalyzed by a cytochrome P450 enzyme, specifically identified as CYP80A1, also known as this compound synthase researchgate.netpnas.orgnih.govmdpi-res.com. The production of both (S)-NMC and (R)-NMC monomers is essential, with epimerase enzymes playing a role in converting (S)-NMC to (R)-NMC, thereby providing the necessary substrate pool for bisBIA formation pnas.orgnih.gov.

The study of these biosynthetic pathways provides insights into the evolutionary diversification of alkaloids. Enzymes like CYP450s and methyltransferases are critical for generating the structural diversity observed in BIAs and bisBIAs, contributing to their adaptive evolution researchgate.netresearchgate.net. Research into engineering microbial platforms, such as yeast, to produce these complex plant natural products de novo, like this compound and guattegaumerine (B1218701), has greatly advanced our understanding of these pathways pnas.orgnih.govnih.govresearchgate.net. These efforts not only allow for the production of compounds that are scarce or difficult to isolate from plants but also enable the investigation and optimization of key enzymes involved in the process, such as different variants of CYP80A1 or N-methylcoclaurine epimerases pnas.orgnih.govnih.gov. The ability to manipulate these pathways in heterologous hosts offers a window into the evolutionary pressures that may have shaped these complex metabolic routes in plants.

| Enzyme/Component | Role in Biosynthesis | Substrate(s) | Product(s) | Citation |

| CYP80A1 (this compound synthase) | Oxidative C-O phenol (B47542) coupling | (S)-N-methylcoclaurine, (R)-N-methylcoclaurine | This compound | researchgate.netpnas.orgnih.govmdpi-res.com |

| N-methylcoclaurine epimerase (putative) | Epimerization of (S)-NMC to (R)-NMC | (S)-N-methylcoclaurine | (R)-N-methylcoclaurine | pnas.orgnih.gov |

| N-methylcoclaurine (NMC) | Monomeric precursor for bisBIA formation | (S)-Norcoclaurine, (R)-Norcoclaurine (after epimerization) | (S)-NMC, (R)-NMC | researchgate.netpnas.orgnih.govnih.gov |

Mentioned Compounds:

this compound

Bisbenzylisoquinoline alkaloid (bisBIA)

Benzylisoquinoline alkaloid (BIA)

N-methylcoclaurine (NMC)

(S)-N-methylcoclaurine

(R)-N-methylcoclaurine

(S)-Norcoclaurine

Berbamine

Guattegaumerine

Magnocurarine

Armepavine

Berberine

L-tyrosine

Dopamine

4-hydroxyphenylacetaldehyde

Q & A

Q. What are the key enzymatic steps in berbamunine biosynthesis, and how can researchers validate these pathways experimentally?

this compound biosynthesis involves CYP80A1, a cytochrome P450 enzyme that catalyzes the oxidative coupling of (S)-N-methylcoclaurine to form the bisbenzylisoquinoline backbone . To validate this pathway, researchers can:

- Perform comparative transcriptomics to identify CYP80A1 expression levels in Berberis species (e.g., B. koreana, B. thunbergii) .

- Conduct enzyme activity assays using heterologously expressed CYP80A1 and substrate analogs to confirm catalytic specificity .

- Use RNA interference (RNAi) or CRISPR-Cas9 to knock down/out CYP80A1 and observe changes in this compound accumulation .

Q. What analytical techniques are essential for confirming the structural integrity of synthesized this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To verify stereochemistry and connectivity (e.g., H and C NMR for resolving aromatic protons and methyl groups) .

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., C-O-C ether linkages at ~1600 cm) .

- High-Performance Liquid Chromatography (HPLC) : Chiral-phase HPLC ensures enantiomeric purity, critical for assessing stereoselective synthesis .

Q. How can researchers optimize this compound synthesis yields in asymmetric alkylation reactions?

- Use chiral oxazolidinone auxiliaries to achieve >95% stereoselectivity, as demonstrated in fragment 2 synthesis (77% yield after hydrazinolysis and acylation) .

- Purify intermediates via column chromatography with silica gel and monitor reaction progress using thin-layer chromatography (TLC) .

- Adjust solvent systems (e.g., tetrahydrofuran or diethyl ether) to enhance reaction efficiency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in CYP80A1 gene expression levels across Berberis species?

Discrepancies (e.g., single CYP80A1 copy in B. koreana vs. variable expression in B. thunbergii) may arise from:

- Environmental factors (e.g., light, temperature) affecting transcriptome profiles .

- Methodological biases (e.g., PacBio vs. Illumina sequencing platform limitations) . Methodological approaches :

- Perform qRT-PCR to validate transcriptomic data across multiple growth conditions .

- Use phylogenetic analysis to identify evolutionary divergence in CYP80A1 regulatory regions .

Q. What strategies enable high stereochemical fidelity in this compound’s bisbenzylisoquinoline synthesis?

- Asymmetric alkylation : Employ oxazolidinone chiral auxiliaries to achieve 96–97% enantiomeric excess (e.e.) in fragment synthesis .

- Dynamic kinetic resolution : Utilize Ullmann coupling under controlled conditions (e.g., CuI catalysts) to minimize racemization .

- Crystallographic validation : X-ray diffraction of intermediates (e.g., fragment 1) confirms absolute configurations .

Q. How can researchers address contradictory data on this compound’s antitumor activity across in vitro and in vivo models?

- In vitro : Use cell viability assays (e.g., MTT) with human cancer lines (e.g., HeLa, MCF-7) to establish IC values .

- In vivo : Compare pharmacokinetic profiles (e.g., bioavailability, metabolite stability) in rodent models to identify discrepancies .

- Mechanistic studies : Apply RNA-seq to assess this compound’s impact on apoptosis-related genes (e.g., Bcl-2, Bax) .

Q. What experimental designs are critical for reproducing this compound synthesis protocols?

- Detailed reaction logs : Specify solvent purity (e.g., anhydrous THF), temperature (±1°C), and inert atmospheres (N/Ar) .

- Standardized characterization : Report NMR chemical shifts (δ in ppm) and coupling constants (J in Hz) for reproducibility .

- Yield optimization : Document recrystallization solvents (e.g., hexane/ethyl acetate) and chromatographic gradients .

Methodological Considerations

- Data validation : Cross-reference transcriptomic findings with enzyme activity assays to mitigate platform-specific biases .

- Stereochemical analysis : Combine chiral-phase HPLC with circular dichroism (CD) to resolve ambiguous NMR results .

- Ethical reporting : Adhere to Beilstein Journal guidelines for experimental reproducibility (e.g., full synthetic protocols in Supplementary Information) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.